molecular formula C22H22N2O5S B155081 Fenbenicillin CAS No. 1926-48-3

Fenbenicillin

Cat. No.: B155081
CAS No.: 1926-48-3
M. Wt: 426.5 g/mol
InChI Key: VZPPEUOYDWPUKO-MQWDNKACSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fenbenicillin is synthesized through the acylation of 6-aminopenicillanic acid with phenoxyphenylacetyl chloride. The reaction typically occurs in an aqueous medium with a suitable base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can take place at the phenoxy group, where nucleophiles replace the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted penicillin derivatives depending on the nucleophile used.

Scientific Research Applications

Fenbenicillin has several applications in scientific research:

Mechanism of Action

Fenbenicillin exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the formation of cross-links between peptidoglycan strands, which are essential for bacterial cell wall integrity. This inhibition leads to the lysis and death of the bacterial cells .

Comparison with Similar Compounds

    Penicillin G (Benzylpenicillin): Similar in structure but less acid-stable and not orally active.

    Amoxicillin: A broader spectrum of activity but similar mechanism of action.

    Carbenicillin: Effective against a wider range of bacteria, including Pseudomonas species, but less stable in acidic conditions.

Uniqueness: Fenbenicillin’s uniqueness lies in its acid stability and oral activity, making it more convenient for oral administration compared to other penicillins that require parenteral administration. Its effectiveness against penicillin-sensitive staphylococcal infections also sets it apart from other penicillin derivatives .

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28)/t15-,16?,17+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPPEUOYDWPUKO-MQWDNKACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043196
Record name Fenbenicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926-48-3
Record name Fenbenicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenbenicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENBENICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641EDA6X6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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